molecular formula C6H12N2O3 B1440440 2-acetamido-N-methoxy-N-methylacetamide CAS No. 329983-97-3

2-acetamido-N-methoxy-N-methylacetamide

Cat. No. B1440440
M. Wt: 160.17 g/mol
InChI Key: OMJVNDKPJYDZBK-UHFFFAOYSA-N
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Description

2-acetamido-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C6H12N2O3. It is also known as N-Methoxy-N-methylacetamide .


Molecular Structure Analysis

The molecular structure of 2-acetamido-N-methoxy-N-methylacetamide consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The exact 3D structure is not available in the current resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-acetamido-N-methoxy-N-methylacetamide include a molecular weight of 160.17 g/mol. N-Methoxy-N-methylacetamide, a related compound, has a refractive index of 1.426, a boiling point of 152 °C, and a density of 0.97 g/mL at 25 °C .

Scientific Research Applications

Biological Effects of Related Compounds

2-acetamido-N-methoxy-N-methylacetamide, by virtue of its structural similarities with acetamide derivatives, may have implications in biological studies focusing on toxicity and pharmacology. Kennedy (2001) reviews the toxicology of acetamide and its derivatives, emphasizing their commercial importance and biological consequences of exposure. The review highlights the diversity in biological responses among acetamide derivatives, pointing towards varied usage and potential research applications in understanding the toxicity and pharmacological profiles of these compounds (Kennedy, 2001).

Biotherapeutic Potential of Derivatives

The structure and functional group modifications in compounds related to 2-acetamido-N-methoxy-N-methylacetamide, such as in colchicine derivatives, have been explored for their biotherapeutic potential, particularly in antitumor activities. Dubey et al. (2017) discuss the modification of colchicine derivatives by substituting functional groups, including acetamide, to enhance bioactivity and reduce toxicity. This suggests the utility of 2-acetamido-N-methoxy-N-methylacetamide in synthesizing derivatives with potential antitumor properties (Dubey et al., 2017).

Pharmacokinetic Insights

Peltoniemi et al. (2016) provide a comprehensive review of the clinical pharmacokinetics and pharmacodynamics of ketamine, a compound with structural similarities to 2-acetamido-N-methoxy-N-methylacetamide, especially in terms of the amide and methoxy functional groups. Understanding ketamine's pharmacokinetics and its metabolites could offer insights into the research and development of new pharmacotherapies that incorporate 2-acetamido-N-methoxy-N-methylacetamide for similar or improved therapeutic profiles (Peltoniemi et al., 2016).

Potential in Analgesia and Anti-inflammatory Applications

The analgesic and anti-inflammatory mechanisms of acetaminophen, a widely used drug, are being studied for new insights into its action. Ohashi and Kohno (2020) review the known and novel mechanisms of acetaminophen, including its metabolization to N-acylphenolamine (AM404), which acts on specific receptors in the brain and spinal cord. The structural relationship of 2-acetamido-N-methoxy-N-methylacetamide with acetaminophen suggests potential research applications in exploring novel analgesic and anti-inflammatory pathways (Ohashi & Kohno, 2020).

Developmental Outcomes and Toxicological Concerns

Liew and Ernst (2021) review the epidemiological evidence regarding intrauterine exposure to acetaminophen and its adverse developmental outcomes. Given the structural and functional relevance, 2-acetamido-N-methoxy-N-methylacetamide could be implicated in similar research contexts, investigating its effects on developmental processes and potential toxicological concerns (Liew & Ernst, 2021).

Safety And Hazards

N-Methoxy-N-methylacetamide, a related compound, is classified as a flammable liquid. It has a flash point of 49 °C. Safety measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, using spark-proof tools and explosion-proof equipment, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

2-acetamido-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-5(9)7-4-6(10)8(2)11-3/h4H2,1-3H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJVNDKPJYDZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-methoxy-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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